molecular formula C14H15FN2O2 B8410992 4-carboxy-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole

4-carboxy-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole

Cat. No.: B8410992
M. Wt: 262.28 g/mol
InChI Key: FDAWSYOQGPTSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-carboxy-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole is a useful research compound. Its molecular formula is C14H15FN2O2 and its molecular weight is 262.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

1-tert-butyl-3-(4-fluorophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H15FN2O2/c1-14(2,3)17-8-11(13(18)19)12(16-17)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,18,19)

InChI Key

FDAWSYOQGPTSKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of NaOH (15%, 6 mL) to a solution of 4-ethoxycarbonyl-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole (0.350 g, 1.2 mmol) in MeOH (3 mL) and then add acetonitrile (1 mL). Stir the mixture at 50° C. for 3 h, cool to RT and add HCl (10%) until the pH=3. Extract the mixture with EtOAc (3×100 mL). Combine the organic layers and wash with brine (100 mL), dry (MgSO4) and concentrate to provide 4-carboxy-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole as a yellow solid (0.320 g), MS (ESi+): 229.1 (M+H)+. Next treat a solution of 4-carboxy-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole (0.315 g, 1.2 mmol) in DMF (15 mL) previously degassed with N-bromosuccinimide (0.235 g, 1.32 mmol) at RT for about 18 h. Dilute the mixture with EtOAc (80 mL) and wash with cooled water (5×10 mL), dry (MgSO4), and concentrate to provide the desired compound as yellow solid (0.262 g, 73% yield).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
4-ethoxycarbonyl-3-(4-fluorophenyl)-1-tert-butyl-1H-pyrazole
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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